molecular formula C21H14N4O8 B11547754 3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11547754
M. Wt: 450.4 g/mol
InChI Key: PMUSUPZWMPYWGC-WSDLNYQXSA-N
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Description

3-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both aromatic and nitro functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-hydroxybenzaldehyde, which undergoes a series of reactions to form the final product. Common reagents used in these reactions include formamide, nitrobenzene, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aromatic amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

3-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to certain enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE include:

  • 4-Hydroxybenzaldehyde derivatives
  • Nitrobenzene derivatives
  • Formamido-substituted aromatic compounds

Uniqueness

What sets 3-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14N4O8

Molecular Weight

450.4 g/mol

IUPAC Name

[3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C21H14N4O8/c26-18-6-4-14(5-7-18)20(27)23-22-12-13-2-1-3-19(8-13)33-21(28)15-9-16(24(29)30)11-17(10-15)25(31)32/h1-12,26H,(H,23,27)/b22-12+

InChI Key

PMUSUPZWMPYWGC-WSDLNYQXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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